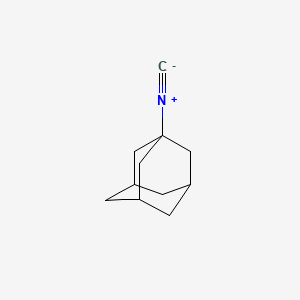

1-Adamantyl isocyanide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-isocyanoadamantane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N/c1-12-11-5-8-2-9(6-11)4-10(3-8)7-11/h8-10H,2-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRJRJNIFAYHRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176630 | |

| Record name | 1-Adamantyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22110-53-8 | |

| Record name | 1-Adamantyl isocyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022110538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Adamantyl isocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Isocyanoadamantane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

history and discovery of 1-adamantyl isocyanide

An In-depth Technical Guide to the History, Synthesis, and Applications of 1-Adamantyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a unique chemical entity at the intersection of diamondoid chemistry and the versatile isonitrile functional group. We delve into the historical context of its development, detail its physicochemical properties, and present both historical and modern synthetic protocols. The guide explores the compound's critical role as a sterically demanding building block in multicomponent reactions, its applications in medicinal chemistry and materials science, and essential safety and handling protocols. This document is intended to serve as an authoritative resource for researchers leveraging the unique properties of the adamantane cage in their synthetic and drug discovery endeavors.

Introduction: The Convergence of Diamondoid Scaffolds and Isocyanide Reactivity

The field of organic chemistry is often advanced by the strategic combination of distinct molecular architectures to create novel functionalities. This compound is a prime example of this principle. It marries the adamantane cage—a perfectly rigid, strain-free, and highly lipophilic diamondoid hydrocarbon—with the isocyanide functional group, a unique moiety known for its diverse reactivity.[1]

Adamantane's three-dimensional, bulky structure provides exceptional thermal and chemical stability, while also increasing the lipophilicity and metabolic stability of parent molecules, making it a privileged scaffold in drug design.[2][3][4] Isocyanides, on the other hand, are versatile reactants capable of acting as nucleophiles, electrophiles, or radicals, and are particularly renowned for their utility in multicomponent reactions (MCRs) that enable rapid assembly of molecular complexity.[5][6] The fusion of these two components in this compound creates a powerful synthetic tool, offering steric control, enhanced stability, and a gateway to novel chemical libraries.[2]

Historical Context and Discovery

The chemistry of isocyanides dates back to 1859, but for a century, their exploration was limited.[6] A significant breakthrough occurred in the late 1950s with the development of a general method for their synthesis via the dehydration of N-substituted formamides, making them widely accessible for the first time.[6]

The synthesis and reactions of adamantyl isocyanides were reported in the latter half of the 20th century, following the burgeoning interest in adamantane chemistry.[7] The most common and established route to this compound follows the now-classic two-step sequence: the formylation of 1-aminoadamantane, followed by the dehydration of the resulting N-(1-adamantyl)formamide. This approach positioned adamantyl isocyanides as valuable, sterically demanding intermediates for synthetic applications.

Physicochemical and Spectroscopic Properties

This compound is a white, crystalline solid with a characteristic camphor-like odor, a trait inherited from its adamantane core.[1] Its rigid, non-polar structure renders it poorly soluble in water but readily soluble in many nonpolar organic solvents.[1]

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-isocyanoadamantane | [8] |

| Synonyms | Tricyclo[3.3.1.1³,⁷]decan-1-yl isocyanide | [1] |

| CAS Number | 22110-53-8 | [8][9] |

| Molecular Formula | C₁₁H₁₅N | [8][9] |

| Molecular Weight | 161.24 g/mol | [8][9] |

| Appearance | White crystalline solid | |

| Melting Point | 188-193 °C | |

| IR Spectroscopy | Characteristic strong C≡N stretch approx. 2140 cm⁻¹ | Expected value |

| ¹H NMR Spectroscopy | Complex multiplets for adamantyl protons | Expected pattern |

| ¹³C NMR Spectroscopy | Characteristic signals for adamantyl cage and isocyanide carbon | Expected pattern |

Synthesis Methodologies

The preparation of this compound is dominated by the dehydration of its corresponding formamide precursor. Below are protocols for both the historical two-step method and modern, streamlined approaches.

Historical Synthesis: Two-Step Formylation and Dehydration

This classic method involves two distinct experimental stages. The causality behind this choice is the high stability and ease of purification of the intermediate formamide.

Workflow for Historical Synthesis of this compound

Caption: Two-step synthesis of this compound.

Experimental Protocol: Dehydration of N-(1-Adamantyl)formamide

This protocol is based on general procedures for formamide dehydration using phosphorus oxychloride (POCl₃).[10][11] POCl₃ is an effective dehydrating agent, and a tertiary amine base like triethylamine (TEA) is crucial to neutralize the HCl and phosphoric acid byproducts, preventing acid-catalyzed side reactions.

-

Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-(1-adamantyl)formamide (1.0 eq) and anhydrous dichloromethane (DCM) or triethylamine as solvent.[11]

-

Cooling: Cool the stirred suspension to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction between POCl₃ and the formamide.

-

Reagent Addition: Add triethylamine (2.2 - 3.0 eq) to the suspension. Slowly, add phosphorus oxychloride (1.1 - 1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a short period (typically 5-30 minutes), then warm to room temperature and stir for 1-2 hours.[11] Monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, carefully pour the reaction mixture over crushed ice and water to quench any remaining POCl₃.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or DCM). Combine the organic layers.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or sublimation.

Modern Synthesis Approaches

Recent advancements have focused on developing more efficient, one-pot procedures that avoid the isolation of intermediates and use less hazardous reagents.[12][13]

-

One-Pot Synthesis from Amine: A mixture of 1-aminoadamantane and formic acid is heated to form the formamide in situ. After a brief period, a dehydrating agent (e.g., diethyl chlorophosphate) and a base (e.g., DABCO) are added directly to the same vessel to complete the conversion to the isocyanide.[13] This method significantly reduces waste and handling steps.

-

Carbene-Based Synthesis: For related adamantyl isocyanides, single-step methods using the reaction of the amine with chloroform and a strong base like potassium tert-butoxide (t-BuOK) have proven effective.[5][14] This reaction proceeds via the formation of dichlorocarbene.

Key Chemical Reactivity and Applications

The utility of this compound stems from its unique combination of steric bulk and electronic properties.

Multicomponent Reactions (MCRs)

This compound is a cornerstone reagent in MCRs, such as the Ugi and Passerini reactions.[2][5] In these reactions, the isocyanide carbon atom undergoes α-addition, incorporating the entire adamantyl group into the final product in a single, highly atom-economical step.

Role of this compound in the Ugi Four-Component Reaction (U-4CR)

Caption: Ugi reaction workflow incorporating this compound.

The adamantyl moiety imparts increased stability and lipophilicity to the resulting peptidomimetic products, which is highly advantageous for developing chemical libraries for drug discovery programs.[2]

Drug Discovery and Medicinal Chemistry

The adamantane scaffold is a well-established pharmacophore. Its incorporation into drug candidates often leads to improved pharmacokinetic properties.[4]

-

Increased Lipophilicity: The adamantyl group can move a highly polar molecule into a more clinically useful logP range, potentially improving membrane permeability and oral bioavailability.[4]

-

Metabolic Stability: The steric bulk of the cage structure can shield adjacent functional groups from degradation by metabolic enzymes, increasing the drug's half-life.[4]

-

Target Engagement: The rigid structure provides a well-defined orientation for interacting with biological targets.

This compound has been used as a key intermediate in the synthesis of potent inhibitors for enzymes like 11-β-hydroxysteroid dehydrogenase type 1 (11-β-HSD1), a target for metabolic diseases.[15] Furthermore, adamantane-containing compounds synthesized using this isocyanide have shown significant antimalarial activity.[5][14]

Coordination Chemistry and Materials Science

As a ligand, this compound is valued for its steric bulk, which can be used to control the coordination number and geometry of metal centers, thereby influencing the activity and selectivity of catalysts.[2] The inherent stability of the adamantane framework also imparts thermal and chemical robustness to the resulting metal complexes, making them useful in materials science applications.[2] It has also been employed in the functionalization of nanoparticles, where the isocyanide group reacts with surface moieties to attach the adamantyl cage, modifying the nanoparticle's properties for applications like targeted drug delivery.[2][16]

Logical Relationships of this compound

Caption: Key properties and resulting applications.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated chemical fume hood.

-

Hazard Classifications: Acutely toxic if swallowed, in dermal contact, or if inhaled (Acute Toxicity, Category 4).[8][9] It causes skin irritation (Category 2) and serious eye irritation (Category 2).[17] It may also cause respiratory irritation.[17][18]

-

GHS Pictogram: GHS07 (Exclamation Mark).

-

Signal Word: Warning.[9]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[17][19] If dusts are generated, use appropriate respiratory protection (e.g., N95 dust mask).[16]

-

Handling: Avoid creating dust. Wash hands and any exposed skin thoroughly after handling.[17] Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents, acids, and bases.[17]

Conclusion and Future Outlook

This compound represents a mature yet continually relevant building block in modern organic synthesis. Its history is intertwined with the parallel development of isocyanide chemistry and the exploration of diamondoid scaffolds. While its primary synthetic routes are well-established, opportunities remain for the development of greener, more sustainable methods, such as biocatalytic approaches.[2] The true power of this reagent lies in its application, particularly in the rapid generation of complex, drug-like molecules through multicomponent reactions. As the demand for novel chemical matter in drug discovery and materials science continues to grow, the unique combination of steric influence, stability, and reactivity offered by this compound ensures its place as a valuable tool in the chemist's arsenal.

References

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Pitushkin, D., & Butov, G. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Molbank, 2024(2), M1833.

- Covestro. (n.d.). SAFETY DATA SHEET.

- Sasaki, T., Eguchi, S., & Katada, T. (1978). Synthesis of adamantane derivatives. XXV. Synthesis and reactions of 1- and 2-adamantyl isocyanides. The Journal of Organic Chemistry, 43(5), 856-859.

- ResearchGate. (n.d.). Synthesis of isocyanides via formamide dehydration utilizing the optimized reaction con.

- Scott, J. D., et al. (2006). Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction. Bioorganic & Medicinal Chemistry Letters, 16(23), 5958-62.

- Pitushkin, D., & Butov, G. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. MDPI.

- Royal Society of Chemistry. (n.d.). One-pot preparation of isocyanides from amines and their multicomponent reactions: crucial role of dehydrating agent and base.

- Samali, A., et al. (2022). A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent. Molecules, 27(20), 6825.

- ResearchGate. (n.d.). Adamantane derivatives: Pharmacological and toxicological properties (Review).

- Liu, J., et al. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949-63.

- Georganics. (n.d.). 1-Adamantyl isocyanate - High purity.

- Wikipedia. (n.d.). Adamantane.

- Ugi, I. (2001). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Molecules, 6(12), 1030-1042.

- SpectraBase. (n.d.). 1-Adamantyl isocyanate - Optional[13C NMR] - Spectrum.

- Barber, T., & Ball, L. T. (n.d.). Tri-(1-adamantyl)phosphine. Organic Syntheses.

- ResearchGate. (n.d.). One-pot preparation of isocyanides from amines and their multicomponent reactions: Crucial role of dehydrating agent and base.

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. Buy this compound | 22110-53-8 [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound | C11H15N | CID 140885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound 95 22110-53-8 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. A More Sustainable Isocyanide Synthesis from N-Substituted Formamides Using Phosphorus Oxychloride in the Presence of Triethylamine as Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. One-pot preparation of isocyanides from amines and their multicomponent reactions: crucial role of dehydrating agent and base - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane [mdpi.com]

- 15. Adamantane 11-beta-HSD-1 inhibitors: Application of an isocyanide multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 1-Adamantyl isocyanate 97 4411-25-0 [sigmaaldrich.com]

- 17. fishersci.com [fishersci.com]

- 18. 1-Adamantyl isocyanate - High purity | EN [georganics.sk]

- 19. solutions.covestro.com [solutions.covestro.com]

Introduction: The Unique Synergy of a Rigid Cage and a Reactive Functional Group

An In-depth Technical Guide to the Synthesis and Characterization of 1-Adamantyl Isocyanide

This compound is a fascinating molecule that marries the rigid, highly symmetric, and lipophilic diamondoid structure of the adamantane cage with the versatile and reactive isocyanide functional group.[1] This unique combination makes it a valuable and powerful building block in various fields, particularly in medicinal chemistry and materials science. The adamantane moiety can enhance the biological activity and pharmacokinetic properties of molecules, while the isocyanide group serves as a versatile handle for a wide array of chemical transformations, including multicomponent reactions like the Ugi and Passerini reactions.[1][2][3]

This guide, intended for researchers and drug development professionals, provides a detailed exploration of the synthesis and comprehensive characterization of this compound, grounded in established and optimized methodologies. We will delve into the causality behind experimental choices, present self-validating protocols, and support all claims with authoritative references.

Synthesis: From Primary Amine to Isocyanide

The synthesis of isocyanides from primary amines is a cornerstone of organic chemistry. While traditional methods often involve a two-step process of forming an N-alkylformamide followed by dehydration with toxic reagents like phosphorus oxychloride (POCl₃) or triphosgene, a more direct and efficient one-step approach, the carbylamine reaction, is often preferred.[3][4]

The Carbylamine Reaction: A Direct and Efficient Route

The reaction of a primary amine with chloroform in the presence of a strong base to yield an isocyanide is a classic transformation. Recent optimizations have demonstrated high yields for the synthesis of adamantyl-containing isocyanides using this method.[3] The key to this reaction is the in-situ generation of dichlorocarbene (:CCl₂), a highly reactive intermediate, from the reaction of chloroform with a base like potassium tert-butoxide (t-BuOK).

The causality of the mechanism proceeds as follows:

-

Deprotonation: The strong base abstracts a proton from chloroform to form the trichloromethanide anion (⁻CCl₃).

-

Alpha-Elimination: This anion rapidly eliminates a chloride ion to generate dichlorocarbene (:CCl₂).

-

Nucleophilic Attack: The primary amine (1-adamantylamine) acts as a nucleophile, attacking the electrophilic dichlorocarbene.

-

Rearrangement and Elimination: A series of proton transfers and eliminations, driven by the formation of the stable isocyanide triple bond, ultimately yields the final product and hydrochloric acid, which is neutralized by the base.

Caption: High-level workflow for the one-step synthesis of this compound.

Detailed Experimental Protocol: One-Step Synthesis

This protocol is adapted from an optimized, single-step method that avoids the use of highly toxic reagents and offers a significantly higher yield compared to traditional two-step processes.[3]

Materials and Reagents:

-

1-Adamantylamine

-

Chloroform (CHCl₃)

-

Potassium tert-butoxide (t-BuOK)

-

Dichloromethane (DCM)

-

tert-Butanol (t-BuOH)

-

Hexane

-

1N Hydrochloric Acid (HCl)

-

Sodium Sulfate (Na₂SO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, dropping funnel, condenser

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer, add 1-adamantylamine. Dissolve the amine in a 1:1 mixture of dichloromethane and tert-butanol.

-

Reagent Addition: While stirring the solution at room temperature, add potassium tert-butoxide. Subsequently, add chloroform dropwise to the mixture. An exothermic reaction may be observed.

-

Reaction: Continue to stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Typically, the reaction is complete within a few hours.

-

Work-up: Once the reaction is complete, dissolve the mixture in hexane. Decant the hexane solution to separate it from any solid precipitates.

-

Washing (Optional but Recommended): The combined organic solution can be washed with a 1N HCl solution to remove any unreacted amine, followed by drying over anhydrous sodium sulfate.[5]

-

Purification: Evaporate the solvent (hexane and remaining DCM) under reduced pressure to yield the crude product. The purity is often high (>97%), and further purification may not be necessary.[3][5]

Safety Precautions:

-

Isocyanides are known for their extremely disagreeable odors.[2] All procedures should be conducted in a well-ventilated fume hood.

-

Chloroform is a suspected carcinogen and is toxic. Handle with appropriate personal protective equipment (PPE).

-

Potassium tert-butoxide is a strong, corrosive base. Avoid contact with skin and eyes.

-

The reaction can be exothermic; controlled addition of reagents is crucial.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and physical methods provides a self-validating system for product verification.

Caption: A logical workflow for the characterization of this compound.

Spectroscopic Data

1. Infrared (IR) Spectroscopy: The most telling feature in the IR spectrum of an isocyanide is the strong, sharp absorption band corresponding to the N≡C triple bond stretch. This peak is typically observed in the range of 2110–2165 cm⁻¹.[2][6] Its presence is a definitive indicator of the isocyanide functional group.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: The proton NMR spectrum is characterized by signals from the adamantane cage. Due to the high symmetry of the cage, the spectrum is relatively simple, typically showing broad signals corresponding to the methine (CH) and methylene (CH₂) protons.

-

¹³C NMR: The carbon NMR spectrum is highly diagnostic. The key signals to identify are:

-

The isocyanide carbon (N≡C) , which is typically found significantly downfield.

-

The quaternary carbon of the adamantane cage directly attached to the isocyanide group.

-

The signals for the methine (CH) and methylene (CH₂) carbons of the adamantane cage, which appear at characteristic chemical shifts.[1][7]

-

3. Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound (C₁₁H₁₅N), the expected molecular ion peak [M]⁺ would correspond to a mass-to-charge ratio (m/z) of approximately 161.12.[8]

Summary of Characterization Data

| Property | Expected Value / Observation | Rationale |

| Molecular Formula | C₁₁H₁₅N | --- |

| Molecular Weight | 161.24 g/mol | Confirmed by Mass Spectrometry.[8] |

| Physical State | Solid at room temperature | Crystalline nature of adamantane derivatives.[1] |

| Melting Point | 188-193 °C | Characteristic physical property for purity assessment.[1] |

| IR Absorption (N≡C) | ~2110-2165 cm⁻¹ | Diagnostic for the isocyanide functional group.[2][6] |

| ¹³C NMR (δ, ppm) | ~58.9 (C-NC), ~46.0 (CH), ~35.0 (CH₂), ~29.2 (CH) | Unique chemical shifts for the adamantane cage carbons.[1] |

| Odor | Strong, disagreeable | Characteristic of the isocyanide class of compounds.[2] |

Applications and Significance

The utility of this compound stems from its dual nature. The adamantane cage provides a rigid, lipophilic scaffold that is highly desirable in drug design for improving target binding and bioavailability.[3][5] The isocyanide group, meanwhile, is a versatile functional handle.

-

Pharmaceutical Chemistry: It is a key reactant in multicomponent reactions to generate libraries of complex molecules, such as adamantane-containing dipeptides and urea derivatives, for screening as potential therapeutics.[1]

-

Materials Science: The isocyanide can act as a ligand in coordination chemistry to form novel metal complexes.[1][6] It has also been used to functionalize nanoparticles via thiol-isocyanate reactions, enabling the attachment of the adamantyl moiety to surfaces for targeted applications.[1]

Conclusion

This compound is a compound of significant interest due to its unique structural properties and synthetic versatility. The one-step synthesis via the carbylamine reaction offers an efficient, high-yield, and safer alternative to traditional methods. Its identity and purity can be unequivocally confirmed through a standard suite of analytical techniques, including IR, NMR, and mass spectrometry. As a robust building block, this compound will continue to be a valuable tool for researchers and scientists in the development of new pharmaceuticals and advanced materials.

References

- Wikipedia. (2023). Isocyanide.

- Wikipedia. (2023). Transition metal isocyanide complexes.

- Butkevich, A. N., et al. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Molbank, 2024(2), M1833.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140885, this compound.

- Semantic Scholar. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane.

- Duddeck, H., et al. (1975). 13C NMR spectra of adamantane derivatives. Organic Magnetic Resonance, 7(4), 151-152.

- Taylor & Francis Online. (2019). A Concise, Economical, and Eco-Friendly Two-Step Synthesis of 1-Adamantylamine Hydrochloride from Adamantane.

- ResearchGate. (n.d.). An overview of Isocyanide.

Sources

- 1. Buy this compound | 22110-53-8 [smolecule.com]

- 2. Isocyanide - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. jaser.rkmvccrahara.org [jaser.rkmvccrahara.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Transition metal isocyanide complexes - Wikipedia [en.wikipedia.org]

- 7. kbfi.ee [kbfi.ee]

- 8. This compound | C11H15N | CID 140885 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-Adamantyl Isocyanide: A Technical Guide

This guide provides an in-depth technical analysis of the spectroscopic data for 1-adamantyl isocyanide (C₁₁H₁₅N), a unique molecule that combines the rigid, sterically demanding adamantane cage with the reactive isocyanide functional group. Understanding its spectroscopic signature is paramount for researchers in drug discovery, materials science, and synthetic chemistry, where this compound serves as a valuable building block.[1][2][3] This document moves beyond a simple data repository to explain the causal relationships between the molecule's structure and its spectral features, offering field-proven insights for accurate characterization.

Molecular Structure and Its Spectroscopic Implications

This compound possesses a diamondoid cage structure, lending it high symmetry and rigidity.[1] The isocyanide group (-N≡C) is attached to one of the four equivalent tertiary bridgehead carbons. This unique arrangement dictates the number and type of signals observed in its various spectra. The molecule's high symmetry simplifies its NMR spectra, while the strong dipole and unique vibrational mode of the isocyanide group provide a distinct handle for infrared spectroscopy.

To visualize the structure and the relationship between its constituent parts, the following diagram illustrates the key functionalities.

Caption: Molecular overview of this compound.

Infrared (IR) Spectroscopy: The Isocyanide Signature

Infrared spectroscopy is a rapid and powerful tool for confirming the presence of the isocyanide functional group. The defining feature in the IR spectrum of this compound is the intense, sharp absorption band corresponding to the stretching vibration of the carbon-nitrogen triple bond (νC≡N).

This vibration occurs in a relatively uncongested region of the mid-infrared spectrum, making it an unambiguous diagnostic peak. Its high intensity is due to the large change in dipole moment during the stretching motion. The position of this band, typically around 2160 cm⁻¹, is influenced by the electronic effects of the bulky adamantane cage.[1]

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| -N≡C Stretch | ~2160 | Strong, Sharp |

| C-H (sp³) Stretch | 2850-3000 | Medium-Strong |

| C-H Bend/Scissor | 1450-1470 | Medium |

| C-C Stretch (Cage) | 1000-1200 | Medium-Weak |

| Table 1: Key Infrared Absorption Frequencies for this compound. |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

The following is a standard operating procedure for acquiring a high-quality IR spectrum of solid this compound. The choice of ATR is based on its minimal sample preparation and high reproducibility for solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Background Scan: Record a background spectrum of the empty ATR stage. This is a critical self-validating step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount (a few milligrams) of crystalline this compound onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the solid sample and the crystal surface. The causality here is that good contact is essential for the evanescent wave to penetrate the sample adequately, yielding a strong signal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon and proton framework of this compound. The molecule's high symmetry results in fewer signals than would be expected for a C₁₁H₁₅N formula, a key indicator of the adamantane cage.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is particularly informative. It displays five distinct signals corresponding to the five unique carbon environments in the molecule. The isocyanide carbon is significantly deshielded and appears far downfield. A unique feature is that this carbon signal often appears as a triplet due to coupling with the quadrupolar ¹⁴N nucleus (J ≈ 5.4-5.8 Hz).[1]

| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity (¹⁴N Coupling) | Rationale for Chemical Shift |

| Isocyanide (-N≡C ) | 155.7 - 157.1 | Triplet (J ≈ 5.4-5.8 Hz) | Highly deshielded due to sp hybridization and proximity to N. |

| Tertiary Bridgehead (C -NC) | ~58.9 | Singlet | Deshielded by the electron-withdrawing isocyanide group. |

| Tertiary Bridgehead (-C H) | ~46.0 | Singlet | Typical chemical shift for a tertiary sp³ carbon in a strained cage. |

| Secondary (-C H₂) | 34.9 - 35.0 | Singlet | Standard range for secondary carbons in the adamantane framework. |

| Primary (methine in reference to cage, -CH) | ~29.2 | Singlet | Most shielded carbon, furthest from the substituent. |

| Table 2: ¹³C NMR Chemical Shift Assignments for this compound.[1] |

¹H NMR Spectroscopy

Due to the rigid, cage-like structure, the protons in this compound exhibit complex splitting patterns from through-bond and through-space couplings. The signals typically appear as overlapping multiplets in a relatively narrow region of the aliphatic spectrum.

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| Adamantyl Protons (-CH, -CH₂) | 1.41 - 1.99 | Multiplets |

| Table 3: ¹H NMR Chemical Shift Data for this compound.[1] |

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into an NMR tube.

-

Solvent Addition: Add ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) using a pipette. The choice of solvent is critical; it must dissolve the sample and provide a lock signal for the spectrometer.

-

Dissolution: Cap the tube and gently agitate or vortex until the sample is fully dissolved.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be tuned, locked onto the deuterium signal of the solvent, and shimmed to optimize magnetic field homogeneity. This self-validating step ensures high-resolution spectra.

-

¹H Acquisition: Acquire a standard one-pulse proton spectrum.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (often several hundred to thousands) and an appropriate relaxation delay are necessary due to the lower natural abundance of ¹³C and the presence of quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. Under electron ionization (EI), this compound will produce a molecular ion peak ([M]⁺) corresponding to its molecular weight (161.24 g/mol ).

The most significant and trustworthy feature in the mass spectrum of adamantane derivatives is the formation of the adamantyl cation ([C₁₀H₁₅]⁺) at m/z 135.[2] This fragment is exceptionally stable due to the delocalization of the positive charge across the cage structure. It is almost always the base peak (most intense peak) in the spectrum.

| m/z Value | Ion Assignment | Significance |

| 161 | [C₁₁H₁₅N]⁺˙ (M⁺˙) | Molecular Ion |

| 135 | [C₁₀H₁₅]⁺ | Adamantyl Cation (Base Peak) - Diagnostic |

| 134 | [C₁₀H₁₄]⁺˙ | Loss of H from adamantyl cation |

| Various | C₇H₉⁺, C₆H₇⁺, etc. | Further fragmentation of the adamantyl cage |

| Table 4: Expected Key Fragments in the EI Mass Spectrum of this compound. |

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or via Gas Chromatography (GC-MS) for volatile compounds.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This energy is standardized to ensure that fragmentation patterns are reproducible and comparable across different instruments.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

The overall workflow for the complete spectroscopic characterization is a self-validating system where each technique provides complementary information to build a cohesive and certain structural assignment.

Sources

An In-depth Technical Guide to the Crystal Structure of 1-Adamantyl Isocyanide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The adamantane cage is a cornerstone of medicinal chemistry, prized for its rigid, lipophilic nature which can enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. When functionalized with the versatile isocyanide group, 1-adamantyl isocyanide emerges as a valuable building block in organic synthesis and a ligand in coordination chemistry. A thorough understanding of its three-dimensional structure is paramount for accurately predicting its reactivity, designing novel molecular architectures, and ultimately, for its rational application in drug development and materials science. This guide provides a comprehensive analysis of the crystal structure of this compound, grounded in experimental data and field-proven insights.

Synthesis and Crystallization: A Pathway to Structural Elucidation

The journey to understanding the solid-state architecture of this compound begins with its synthesis and subsequent crystallization. A common and effective method for its preparation involves the dehydration of the corresponding formamide, 1-adamantylformamide. This reaction is typically achieved using a strong dehydrating agent such as phosphoryl chloride in the presence of a base.

Obtaining single crystals suitable for X-ray diffraction is a critical, and often challenging, step. For this compound, single crystals have been successfully grown by slow evaporation from a hexane solution at room temperature. This method's success is predicated on the principle of gradually increasing the solute concentration to the point of supersaturation, allowing for the ordered deposition of molecules onto a growing crystal lattice. The choice of hexane as a solvent is strategic; its relatively low polarity is well-suited to the nonpolar adamantane cage, while still allowing for sufficient solubility of the isocyanide.

Below is a generalized workflow for the synthesis and crystallization of this compound for structural analysis:

Figure 1: A representative workflow for the synthesis, purification, crystallization, and structural analysis of this compound.

The Crystal and Molecular Structure of this compound

The definitive determination of the crystal structure of this compound was achieved through single-crystal X-ray diffraction. The crystallographic data reveals the precise arrangement of the molecules in the solid state, offering insights into intermolecular interactions and packing efficiency.

Crystallographic Data

The crystal structure of this compound has been deposited in the Crystallography Open Database (COD) under the identification number 7203333. The key crystallographic parameters are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₅N |

| Molecular Weight | 161.24 g/mol |

| Crystal System | Tetragonal |

| Space Group | P4₂/n |

| a, b (Å) | 11.237(2) |

| c (Å) | 6.643(1) |

| α, β, γ (°) | 90 |

| Volume (ų) | 838.2(3) |

| Z (molecules per unit cell) | 4 |

| Temperature (K) | 293 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Data sourced from the Crystallography Open Database (COD ID: 7203333).

Molecular Geometry

At the molecular level, this compound exhibits the expected geometry. The adamantane cage maintains its characteristic rigid, strain-free structure with C-C bond lengths and angles consistent with those of adamantane itself. The isocyanide functional group is attached to one of the four equivalent bridgehead carbon atoms of the adamantane framework.

A key feature is the near-linear arrangement of the C-N≡C moiety, a hallmark of isocyanides. The bond lengths and angles within the isocyanide group and its connection to the adamantane cage are crucial for understanding its electronic properties and reactivity.

Figure 2: 2D representation of the molecular structure of this compound with key bond lengths.

Crystal Packing and Intermolecular Interactions

The tetragonal crystal system and the P4₂/n space group dictate a specific packing arrangement of the this compound molecules within the unit cell. The bulky, globular nature of the adamantane cage plays a dominant role in the crystal packing, leading to an efficient arrangement primarily driven by van der Waals forces.

Due to the absence of strong hydrogen bond donors or acceptors, the intermolecular interactions are relatively weak. The packing is such that the adamantane cages of neighboring molecules interlock, maximizing the contact surface area. The isocyanide groups are oriented within the crystal lattice in a way that minimizes steric hindrance. A detailed analysis of the crystal packing can reveal the presence of any weak C-H···N or other non-conventional interactions that may contribute to the overall stability of the crystal structure.

Implications for Drug Development and Materials Science

A precise understanding of the crystal structure of this compound is not merely an academic exercise. For drug development professionals, this knowledge is critical for:

-

Structure-Based Drug Design: The defined geometry of the adamantyl isocyanide moiety can be used in computational models to predict how it will interact with biological targets.

-

Polymorphism Screening: Knowledge of the stable crystal form is essential for formulation development, as different polymorphs can have different solubilities, dissolution rates, and bioavailability.

-

Ligand Design: In coordination chemistry, the steric profile of the adamantyl group, as defined by its crystal structure, influences the coordination environment around a metal center, which in turn affects the catalytic activity and properties of the resulting complex.

Conclusion

The crystal structure of this compound reveals a molecule with a highly symmetric and rigid adamantane core coupled with a linear isocyanide functional group. The solid-state packing is governed by van der Waals interactions, resulting in a well-ordered tetragonal crystal lattice. This detailed structural information provides a solid foundation for researchers in medicinal chemistry and materials science to leverage the unique properties of this versatile molecule in the design of new drugs and functional materials.

References

- Gill, W. N.; O'Connor, K. J.; Szymanski, J. T. This compound.

- Crystallography Open D

A Senior Application Scientist's Guide to Quantum Chemical Calculations for 1-Adamantyl Isocyanide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Adamantane Cage Meets the Isocyanide Functionality

1-Adamantyl isocyanide is a fascinating molecule that marries two distinct and powerful chemical motifs: the rigid, sterically demanding adamantane cage and the electronically versatile isocyanide functional group. The adamantane scaffold, a diamondoid hydrocarbon, provides a unique three-dimensional structure that is increasingly utilized in medicinal chemistry to enhance lipophilicity, modulate ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and serve as a rigid anchor for positioning functional groups to interact with biological targets.[1] Its derivatives are found in drugs for a wide range of diseases, including viral infections and neurodegenerative disorders.

The isocyanide group (–N⁺≡C⁻), an isomer of the more common nitrile, is a ligand in coordination chemistry and a versatile building block in multicomponent reactions like the Ugi and Passerini reactions.[2][3] Unlike the nitrile group, the isocyanide carbon is formally divalent, exhibiting both nucleophilic and electrophilic character, which makes it a highly reactive and useful synthon.[4][5]

The combination of these two groups in this compound creates a molecule with significant potential in materials science and drug discovery, for example, as a bulky, lipophilic ligand for metallodrugs or as a key component in creating diverse chemical libraries.[6][7] Understanding the electronic structure, vibrational properties, and reactivity of this molecule at a quantum level is paramount to harnessing its full potential. This guide provides a technical framework and proven protocols for performing and interpreting quantum chemical calculations on this compound, grounded in the principles of Density Functional Theory (DFT).

Part 1: Foundational Theory and Method Selection

Quantum chemical calculations allow us to model molecular properties by solving the Schrödinger equation. For a molecule of this size, DFT offers the best compromise between computational cost and accuracy.[8] The core idea of DFT is to calculate the total electronic energy from the electron density rather than the complex many-electron wavefunction. The key to a successful DFT calculation lies in the judicious choice of two components: the exchange-correlation functional and the basis set.

The Rationale for Functional Selection

The exchange-correlation functional is an approximation of the quantum mechanical interactions between electrons. For this compound, two main factors must be considered:

-

Electron Correlation in the Adamantane Cage: The bulky, non-polar adamantane structure is dominated by weak, non-covalent intramolecular interactions (van der Waals forces). Standard functionals like B3LYP can struggle to accurately describe these dispersion forces.[9] Therefore, a dispersion-corrected functional is highly recommended. The ωB97X-D functional is an excellent choice as it includes empirical dispersion corrections and is a range-separated hybrid, providing a balanced description of both short- and long-range electronic interactions.

-

Electronic Structure of the Isocyanide: The isocyanide group has a complex electronic structure with a C-N triple bond.[2] Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with the DFT exchange, are generally robust for describing the electronic properties of organic molecules.[8][10]

While B3LYP is a widely used and well-benchmarked functional for general organic molecules, the inclusion of dispersion correction in ωB97X-D makes it a more physically sound choice for this specific system.[9][11]

Choosing an Appropriate Basis Set

A basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set dictates the flexibility your model has to describe the distribution of electrons in space.

-

Pople-style Basis Sets: The 6-311+G(d,p) basis set provides a robust and efficient choice.

-

6-311: This indicates a triple-zeta quality basis set, meaning each atomic orbital is described by three separate functions, offering high flexibility.

-

+: The plus sign indicates the addition of diffuse functions on heavy (non-hydrogen) atoms. These are crucial for accurately describing the lone pair on the isocyanide carbon and any potential weak, long-range interactions.

-

(d,p): These are polarization functions on heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron distribution, which is essential for describing chemical bonds, particularly the π-system of the isocyanide group.

-

This combination of the ωB97X-D functional and the 6-311+G(d,p) basis set establishes a high-quality, reliable level of theory for investigating this compound.

Part 2: The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for a comprehensive computational analysis. This workflow is designed to be self-validating, ensuring the scientific integrity of the results.

Computational Workflow Diagram

Caption: A validated workflow for quantum chemical calculations.

Protocol 1: Geometry Optimization

-

Construct the Initial Structure: Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView). Ensure reasonable initial bond lengths and angles. The adamantane cage should have Td symmetry, although the isocyanide group reduces the overall molecular symmetry.

-

Define the Calculation: Specify the chosen level of theory (ωB97X-D/6-311+G(d,p)) in the input file for your quantum chemistry software package (e.g., Gaussian, ORCA).

-

Execute the Optimization: Run the geometry optimization job. This is an iterative process where the software calculates the forces on each atom and adjusts their positions to minimize the total energy of the molecule.

-

Confirm Convergence: At the end of the calculation, verify that the optimization has converged by checking the output file for the four standard convergence criteria (maximum force, RMS force, maximum displacement, RMS displacement).

Protocol 2: Vibrational Frequency Analysis

This step is critical for two reasons: it validates that the optimized structure is a true energy minimum, and it allows for the prediction of the infrared (IR) spectrum.

-

Use the Optimized Geometry: The frequency calculation MUST be performed on the final, fully optimized geometry from Protocol 1.[12]

-

Execute the Calculation: Run a frequency analysis at the same level of theory (ωB97X-D/6-311+G(d,p)). This calculation computes the second derivatives of the energy with respect to atomic positions.

-

Check for Imaginary Frequencies: A true minimum on the potential energy surface will have zero imaginary frequencies. One or more imaginary frequencies indicate a transition state or a higher-order saddle point, meaning the structure is not stable and must be re-optimized.

-

Analyze Vibrational Modes: The output will list all vibrational modes and their corresponding frequencies. The most prominent feature for this compound will be the intense stretching vibration of the –N≡C group.

Part 3: Analysis and Interpretation of Results

Structural and Energetic Data

The geometry optimization yields key structural parameters. These can be compared with experimental data if available from crystallographic studies.

| Parameter | Calculated Value (ωB97X-D/6-311+G(d,p)) | Description |

| C-N Bond Length | ~1.17 Å | Corresponds to a triple bond.[2] |

| N-C(adamantyl) Bond Length | ~1.48 Å | Typical C-N single bond length. |

| C-N-C Angle | ~179.8° | Nearly linear, as expected for isocyanides.[2] |

| Total Electronic Energy | (Value in Hartrees) | The final, minimized energy of the system. |

| Dipole Moment | ~3.5 - 4.0 Debye | Indicates a highly polar molecule due to the isocyanide group. |

Note: The values presented are typical and may vary slightly based on the specific software and convergence criteria.

Vibrational Spectrum Analysis

The calculated vibrational frequencies are typically harmonic, meaning they are systematically higher than experimental anharmonic frequencies.[13][14] It is standard practice to apply a scaling factor to the computed frequencies for better comparison with experimental data. For B3LYP with a triple-zeta basis set, a scaling factor of ~0.968 is common for frequencies above 1000 cm⁻¹.[15] A similar factor would be appropriate here.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Unscaled) | Experimental Frequency (cm⁻¹) | Description |

| –N≡C Stretch | ~2205 | ~2160 [7] | The most characteristic and intense peak for an isocyanide. |

| Adamantane C-H Stretch | ~3000-3150 | ~2850-3000[7] | Multiple bands corresponding to the cage C-H bonds. |

| Adamantane C-H Bending | ~1400-1500 | ~1450[7] | Scissoring and deformation modes of the cage. |

The position of the calculated –N≡C stretch is highly sensitive to the electronic environment. This calculated value serves as a benchmark. When this compound acts as a ligand in a metal complex, this frequency is expected to shift, and the magnitude of that shift can be predicted computationally to understand the nature of the metal-ligand bond.[7]

Frontier Molecular Orbitals (FMOs) and Reactivity

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.

-

HOMO: For isocyanides, the HOMO is typically a σ-type orbital localized on the terminal carbon atom.[5][16] This corresponds to the carbon lone pair and is responsible for the molecule's ability to act as a σ-donor ligand to metals and as a nucleophile in reactions.

-

LUMO: The LUMO is typically a set of degenerate π* orbitals associated with the C≡N triple bond. These orbitals can accept electron density from a metal center (π-backbonding) or from a nucleophile, explaining the electrophilic character of the isocyanide carbon.[4][16]

The HOMO-LUMO energy gap is a critical indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more easily polarized and reactive. For this compound, the calculated gap provides a quantitative measure of its kinetic stability.

Molecular Electrostatic Potential (ESP)

An ESP map provides a visual guide to the charge distribution on the molecule's surface. For this compound, the ESP map will clearly show a region of high negative potential (typically colored red) localized around the terminal carbon atom's lone pair, confirming it as the primary site for electrophilic attack. The adamantane cage will be largely non-polar (green), while the region around the positively charged nitrogen atom will show a positive potential (blue).

Conclusion: From Calculation to Application

This guide has outlined a robust and scientifically sound protocol for performing quantum chemical calculations on this compound. By carefully selecting a dispersion-corrected functional and a flexible, polarized basis set, researchers can accurately predict the molecule's geometry, vibrational spectra, and electronic properties.

The true power of these calculations lies in their predictive capability. For drug development professionals, these methods can be used to:

-

Predict how the isocyanide ligand will coordinate to a metal center in a potential therapeutic agent.[17]

-

Model the interactions between the adamantane cage and a protein binding pocket, leveraging its lipophilic nature.[6][18]

-

Generate accurate parameters for classical molecular dynamics simulations to study the behavior of adamantane-based drugs in biological systems.[1]

For materials scientists, these calculations can help understand how this compound might self-assemble on surfaces or act as a building block in the rational design of new functional materials. The insights gained from this computational approach are invaluable for guiding experimental work, saving time and resources, and accelerating the discovery and development process.

References

- Štimac, A., et al. (2017). Adamantane in Drug Delivery Systems and Surface Recognition. Molecules, 22(2), 297.

- Ghorbani-Vaghei, R., & Dastgir, S. (2020). Coordination Chemistry of Main Group Metals with Organic Isocyanides. Inorganica Chimica Acta, 502, 119335.

- Spasov, A. A., & Anisimova, V. A. (2021). Adamantane-containing drug delivery systems. Pharmacia, 68(4), 835–844.

- Wikipedia. (n.d.). Isocyanide.

- Wikipedia. (n.d.). Transition metal isocyanide complexes.

- Wouters, J., & Masereel, B. (2019). Adamantane as a Privileged Structure in Medicinal Chemistry. Current Medicinal Chemistry, 26(18), 3174-3193.

- Koutsoulas, C., et al. (2024). Unlocking therapeutic potential: the role of adamantane in drug discovery. Australian Journal of Chemistry.

- Rogachev, A. (2020). Adamantane - A Lead Structure for Drugs in Clinical Practice. Molecules, 25(11), 2543.

- Djurdjevic, J., et al. (2021). The Diverse Functions of Isocyanides in Phosphorescent Metal Complexes. Chemical Society Reviews, 50(23), 13345-13377.

- Scribd. (n.d.). Transition Metal Isocyanide Complexes.

- MolSSI Education. (n.d.). Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency.

- Laury, M. L., et al. (2012). Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets. Journal of computational chemistry, 33(29), 2373–2377.

- Johnson, B. G., & Frisch, M. J. (2002). Harmonic Vibrational Frequencies: Scaling Factors for HF, B3LYP, and MP2 Methods in Combination with Correlation Consistent Basis Sets. The Journal of Physical Chemistry A, 106(4), 504-509.

- ResearchGate. (2012). Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets. Request PDF.

- Andersson, M. P., & Uvdal, P. (2005). New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p). The Journal of Physical Chemistry A, 109(12), 2937-2941.

- van der Heijden, K., et al. (2024). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. The Journal of Organic Chemistry, 89(3), 1546–1557.

- van der Heijden, K., et al. (2024). Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography. ACS Publications.

- Wang, Y., et al. (2019). Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. Physical Chemistry Chemical Physics, 21(34), 18636-18648.

- Valdivia, E. R., et al. (2009). Cyanide complexes of Ti(IV): A computational study. The Journal of Chemical Physics, 131(10), 104505.

- Grimme, S., et al. (2008). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Journal of Chemical Theory and Computation, 4(4), 579-590.

- ChemRxiv. (2024). From Humorous Post to Detailed Quantum-Chemical Study: Isocyanate Synthesis Revisited.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Ugi, I. (2001). The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries. Journal of the Brazilian Chemical Society, 12(1), 7-23.

- ResearchGate. (2025). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Request PDF.

- Dopfer, O., et al. (2023). Infrared spectrum of the 1-cyanoadamantane cation: evidence of hydrogen transfer and cage-opening upon ionization. Physical Chemistry Chemical Physics, 25(34), 22637-22645.

- Grimme, S., & Brandenburg, J. G. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(2), e202112438.

- Al-Hourani, B. J., et al. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Molbank, 2024(1), M1833.

- Adamo, C., & Barone, V. (2016). Benchmarking Density Functionals on Structural Parameters of Small-/Medium-Sized Organic Molecules. Journal of Chemical Theory and Computation, 12(9), 4186–4195.

- NIST. (n.d.). This compound. In NIST Chemistry WebBook.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Isocyanide - Wikipedia [en.wikipedia.org]

- 3. The Chemistry of Isocyanides, their MultiComponent Reactions and their Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Crystal Clear: Decoding Isocyanide Intermolecular Interactions through Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adamantane in Drug Delivery Systems and Surface Recognition | MDPI [mdpi.com]

- 7. Buy this compound | 22110-53-8 [smolecule.com]

- 8. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Quantum Mechanics Tools: Basis set convergence of molecular properties: Geometry and Vibrational Frequency [education.molssi.org]

- 13. Vibrational frequency scale factors for density functional theory and the polarization consistent basis sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. New scale factors for harmonic vibrational frequencies using the B3LYP density functional method with the triple-xi basis set 6-311+G(d,p) | Lund University [lunduniversity.lu.se]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]

theoretical studies on the electronic properties of 1-adamantyl isocyanide

An In-Depth Technical Guide Topic: Theoretical Studies on the Electronic Properties of 1-Adamantyl Isocyanide Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a fascinating molecule that merges the unique structural properties of a rigid, diamondoid cage with the versatile reactivity of the isocyanide functional group. Its application as a building block in multicomponent reactions and its incorporation into pharmacologically active compounds has highlighted its significance in medicinal chemistry and materials science.[1][2] The adamantane moiety is known to enhance lipophilicity and metabolic stability, crucial parameters in drug design.[3] Despite its synthetic utility, a detailed theoretical investigation of its fundamental electronic properties remains largely unexplored in publicly accessible literature. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for conducting a robust theoretical study of this compound using Density Functional Theory (DFT). We will outline the causality behind methodological choices, present a step-by-step computational protocol, and discuss the anticipated results and their practical implications for designing next-generation pharmaceuticals and functional materials.

Introduction: The Duality of a Unique Molecule

This compound (C₁₁H₁₅N) is a crystalline solid at room temperature, characterized by the covalent linkage of a sterically demanding adamantane group to the carbon atom of an isocyanide moiety via a bridgehead position.[1] This structure is inherently unique:

-

The Adamantane Scaffold: A highly symmetrical, rigid, and lipophilic hydrocarbon cage. In drug design, this group acts as a "pharmacophore anchor," positioning other functional groups for optimal interaction with biological targets. Its bulk can also shield adjacent chemical bonds from enzymatic degradation, thereby increasing a drug's in vivo half-life.[3]

-

The Isocyanide Functional Group (-N≡C): An electron-rich moiety with a carbon-nitrogen triple bond, making it a versatile reactant. It can act as a nucleophile, electrophile, or radical, and is a cornerstone of powerful multicomponent reactions like the Ugi and Passerini reactions, which are instrumental in building libraries of complex molecules for drug screening.[2]

The synergy between these two components makes this compound a valuable reagent. For instance, adamantane-containing compounds have demonstrated significant biological activity, including potential as anti-malarial agents.[2][3] Understanding the molecule's electronic landscape—how electron density is distributed, its frontier molecular orbitals, and its electrostatic potential—is paramount to predicting its reactivity, stability, and intermolecular interactions. This knowledge can accelerate the rational design of novel therapeutics and materials.

| Property | Value | Source |

| IUPAC Name | 1-isocyanoadamantane | [1][4] |

| CAS Number | 22110-53-8 | [1][4] |

| Molecular Formula | C₁₁H₁₅N | [1][4] |

| Molecular Weight | 161.24 g/mol | [1][4] |

| Physical Form | Solid | |

| Melting Point | 188-193 °C | [1] |

The Rationale for Theoretical Investigation

While experimental techniques provide invaluable data, computational chemistry offers a direct window into the electronic structure that governs molecular behavior. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for obtaining accurate electronic properties of molecules of this size.[5] A theoretical study allows us to calculate and visualize properties that are difficult or impossible to measure directly.

Key Electronic Properties and Their Significance:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The HOMO energy relates to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).[6]

-

HOMO-LUMO Energy Gap: This energy difference is a critical indicator of a molecule's kinetic stability and chemical reactivity.[7][8] A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.[6][9] This value also corresponds to the lowest energy electronic excitation, which can be correlated with UV-Vis spectroscopy.[9]

-

Molecular Electrostatic Potential (MEP): An MEP map visualizes the total electrostatic potential on the electron density surface of a molecule. It allows for the clear identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting non-covalent interactions, such as hydrogen bonding and receptor-ligand binding.

-

Dipole Moment: This property quantifies the overall polarity of the molecule, arising from asymmetric charge distribution. It influences solubility, intermolecular forces, and how the molecule will orient itself in an electric field, such as the active site of an enzyme. The presence of the polar isocyanide group is expected to impart a significant dipole moment.[1]

-

Vibrational Frequencies: The calculated infrared (IR) spectrum can be directly compared with experimental data to validate the computational model. The stretching frequency of the isocyanide group (ν(C≡N)) is particularly sensitive to its electronic environment. Changes in this frequency upon binding to a metal or forming a hydrogen bond can be used as a spectroscopic probe to understand intermolecular interactions.[10][11][12]

Proposed Computational Methodology: A Self-Validating Protocol

This section details an authoritative, step-by-step protocol for investigating the electronic properties of this compound. The choice of methods is grounded in established practices for organic and organometallic systems.

3.1. Software and Computational Details

The calculations described can be performed using a modern quantum chemistry software package like Gaussian, ORCA, or Spartan. The protocol assumes the use of such a platform.

| Parameter | Recommended Setting | Justification |

| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for this system size. |

| Functional | B3LYP | A widely used hybrid functional, proven effective for organic molecules. |

| Basis Set | Def2-SVP (for optimization), Def2-TZVPP (for single-point energy) | A split-valence basis set with polarization functions is essential for accurate geometry and electronic properties. Using a larger basis set for the final energy calculation improves accuracy. |

| Solvent Model | CPCM (e.g., in Water or DMSO) | To simulate properties in a condensed phase, which is more relevant for biological applications. |

| Dispersion Correction | GD3BJ | Crucial for accurately modeling the non-covalent interactions inherent in the adamantane cage. |

3.2. Experimental Workflow

The following workflow ensures a systematic and reproducible investigation.

Caption: Computational workflow for analyzing this compound.

Protocol Steps:

-

Structure Preparation: Construct the 3D structure of this compound. This can be done using standard molecular building software or by retrieving coordinates from a database like PubChem if available.[4]

-

Geometry Optimization: Perform a full geometry optimization without constraints. This step finds the lowest energy conformation of the molecule. The choice of the B3LYP functional and a basis set like Def2-SVP provides a reliable starting geometry.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation must be performed at the same level of theory. This is a critical self-validation step. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum and not a transition state. This calculation also provides the predicted IR spectrum.[13]

-

High-Accuracy Single-Point Energy Calculation: To obtain more accurate electronic properties, perform a single-point energy calculation on the optimized geometry using a larger basis set (e.g., Def2-TZVPP). It is at this stage that environmental effects should be included, such as a continuum solvent model (CPCM) and an empirical dispersion correction (GD3BJ), to better approximate real-world conditions.

-

Data Extraction and Visualization: From the output of the single-point calculation, extract the key data points: HOMO and LUMO energies, the dipole moment vector and magnitude, and atomic charges (e.g., from a Natural Bond Orbital analysis). Use visualization software to generate isosurfaces for the HOMO and LUMO and to map the molecular electrostatic potential onto the electron density surface.

Anticipated Results and Interpretation

Based on the known chemistry of adamantane and isocyanides, we can anticipate the following outcomes from the proposed study.

4.1. Frontier Molecular Orbitals and Reactivity

The HOMO is expected to be localized primarily on the electron-rich isocyanide group, specifically having significant character on the carbon lone pair, which is consistent with its role as a nucleophile and a ligand to metals.[10][11] The LUMO, or the π* anti-bonding orbitals of the C≡N bond, will also be centered on the isocyanide moiety. The adamantane cage itself, being a saturated hydrocarbon, will likely contribute more significantly to deeper, lower-energy occupied orbitals. The HOMO-LUMO gap will provide a quantitative measure of the molecule's stability.

| Anticipated Property | Hypothetical Value | Interpretation & Significance |

| HOMO Energy | -6.5 eV | Reflects ionization potential; a relatively high value suggests good electron-donating capability. |

| LUMO Energy | +0.5 eV | Reflects electron affinity; a positive value indicates it is not a strong electron acceptor. |

| HOMO-LUMO Gap | 7.0 eV | A large gap indicates high kinetic stability, characteristic of a versatile but not hyper-reactive building block.[6][8] |

| Dipole Moment | ~3.5 Debye | A significant dipole moment arising from the polar -N≡C group, influencing solubility and intermolecular interactions. |

4.2. Molecular Electrostatic Potential (MEP)

The MEP map is predicted to show a strongly negative potential (red/yellow) around the nitrogen atom of the isocyanide group and a region of high positive potential (blue) on the opposite side of the carbon atom. This visualization would clearly illustrate the molecule's preferred sites for electrophilic and nucleophilic attack, respectively, and its potential for forming hydrogen bonds or other directed intermolecular interactions in a biological environment.

4.3. Vibrational Analysis

The key vibrational mode of interest is the C≡N stretch. In isolated isocyanides, this appears as a strong, sharp band in the IR spectrum, typically around 2150 cm⁻¹. The calculated frequency from the DFT protocol should be close to this value (after applying a standard scaling factor to account for theoretical approximations). This calculated value serves as a benchmark. Any deviation from this frequency in experimental settings (e.g., when the molecule is in a polar solvent or bound to a protein) provides direct insight into how the local environment perturbs the electronic structure of the isocyanide bond.[11][12]

Application to Rational Drug and Materials Design

The true power of this theoretical study lies in its predictive capability, providing a direct bridge between fundamental electronic properties and real-world applications.

Caption: Linking theoretical properties to practical design applications.

-

Informing Synthetic Chemistry: By understanding the HOMO-LUMO gap and the MEP, chemists can better predict how this compound will behave in complex reaction mixtures, potentially leading to the discovery of new multicomponent reactions or the optimization of existing ones to improve yields and selectivity.[2]

-

Guiding Drug Design: The MEP map is invaluable for drug development professionals. It can be used in molecular docking simulations to predict the binding orientation of an adamantyl-containing inhibitor in the active site of a target enzyme, such as 11-β-HSD-1.[14] This allows for the design of derivatives with improved binding affinity and selectivity.

-

Developing New Materials: The electronic properties of the isocyanide group are critical when it is used as a ligand to functionalize nanoparticles or create coordination complexes.[1] Theoretical calculations can predict how the electronic structure of the ligand will change upon binding to a metal surface, which is key to designing materials with specific catalytic or electronic properties.[10][11]

Conclusion

While this compound is a well-established synthetic tool, a dedicated theoretical exploration of its electronic properties is a necessary step toward its full and rational exploitation. The computational framework presented in this guide provides a robust, self-validating protocol for researchers to obtain a detailed understanding of the molecule's electronic landscape. The resulting insights into its frontier orbitals, electrostatic potential, and vibrational signatures will empower scientists to design more effective pharmaceuticals, develop novel functional materials, and further unlock the potential of this uniquely structured molecule.

References

- Ponomareva, D., & Belyakov, G. (2024). A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane. Molbank, 2024(2), M1833.

- So, J., Kim, S., Cho, K.-B., & Lee, Y. (2021). Mechanistic Insight into the Transformation of Adamantyl Azide to Isocyanate at a Co–Si Moiety via Density Functional Theory. Chem. Commun., 57, 3219. (Note: While this reference discusses a related reaction, the computational methods are relevant.)

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 140885, this compound.

- ResearchGate. (n.d.). The LUMO+1, LUMO, HOMO and HOMO-1 shapes and their energy values for....

- Liu, J., Obando, D., Liao, V., Lifa, T., & Codd, R. (2011). The many faces of the adamantyl group in drug design. European Journal of Medicinal Chemistry, 46(6), 1949-1963.